Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-prop-2-enyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]acetate
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Overview
Description
Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-prop-2-enyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]acetate is a complex organic compound with a unique structure that combines elements of pyrimidine, thieno, and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-prop-2-enyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]acetate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetate, thionyl chloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-prop-2-enyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or amines.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to achieve the desired outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-prop-2-enyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-prop-2-enyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate: This compound shares a similar core structure but lacks the prop-2-enyl group, which may affect its reactivity and applications.
Uniqueness
Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-prop-2-enyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]acetate is unique due to its combination of functional groups and the presence of the prop-2-enyl moiety.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be described by its molecular formula C19H18N2O4S and its IUPAC name. The presence of a thieno[2,3-d]pyrimidine moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibition against various kinases and phosphatases, which are critical in cell signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of thieno[2,3-d]pyrimidines exhibit antimicrobial properties. Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-prop-2-enyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]acetate may share this characteristic, potentially offering a new avenue for antibiotic development.
- Anticancer Properties : Research into similar compounds has highlighted their ability to induce apoptosis in cancer cells. The specific thieno-pyrimidine structure may contribute to this activity by interacting with DNA or inhibiting cancer-related signaling pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Enzyme Inhibition | Inhibition of kinase activity | |
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Induces apoptosis in cell lines |
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thieno[2,3-d]pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were promising, suggesting potential for therapeutic applications.
- Cancer Cell Studies : In vitro studies using various cancer cell lines showed that the compound could inhibit cell proliferation and induce apoptosis at micromolar concentrations. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating the induction of apoptosis.
Properties
Molecular Formula |
C17H21N3O4S2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]acetate |
InChI |
InChI=1S/C17H21N3O4S2/c1-5-7-20-16(23)14-10(3)11(4)26-15(14)19-17(20)25-9-12(21)18-8-13(22)24-6-2/h5H,1,6-9H2,2-4H3,(H,18,21) |
InChI Key |
HYUQNFVNDNHRHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1CC=C |
Origin of Product |
United States |
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